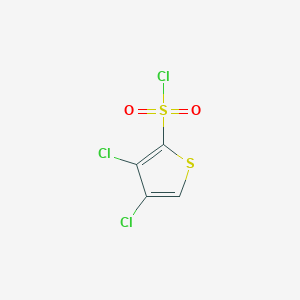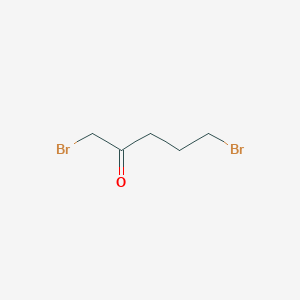
3,4-dichlorothiophene-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichlorothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C4HCl3O2S2 and a molecular weight of 251.54 g/mol . This compound is widely used in research and industry due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichlorothiophene-2-sulfonyl chloride typically involves the chlorination of thiophene derivatives followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or sulfuryl chloride under controlled temperatures .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and stringent control of reaction parameters to minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dichlorothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form thiophene derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as amines or alcohols under basic conditions.
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Sulfonamides: Formed from substitution reactions.
Sulfonic Acids: Formed from oxidation reactions.
Thiophene Derivatives: Formed from reduction reactions.
Applications De Recherche Scientifique
3,4-Dichlorothiophene-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein functions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,4-dichlorothiophene-2-sulfonyl chloride involves its ability to react with nucleophilic sites on biomolecules through sulfonylation. This process modifies the structure and function of proteins and enzymes, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
- 2,5-Dichlorothiophene-3-sulfonyl chloride
- 4,5-Dichlorothiophene-2-sulfonyl chloride
- 2,3-Dichlorothiophene-5-sulfonyl chloride
Comparison: While these compounds share similar structural features, 3,4-dichlorothiophene-2-sulfonyl chloride is unique due to its specific reactivity and the position of the chlorine and sulfonyl groups on the thiophene ring. This uniqueness makes it particularly useful in certain synthetic applications and research studies .
Propriétés
IUPAC Name |
3,4-dichlorothiophene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3O2S2/c5-2-1-10-4(3(2)6)11(7,8)9/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNNDEMJLPNOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)S(=O)(=O)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methylphenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B6611732.png)
![N-[2-(2-Oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B6611744.png)
![N-[2-Oxo-2-[[[6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]methyl]amino]ethyl]-4-phenoxybenzamide](/img/structure/B6611750.png)


![Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate](/img/structure/B6611761.png)







